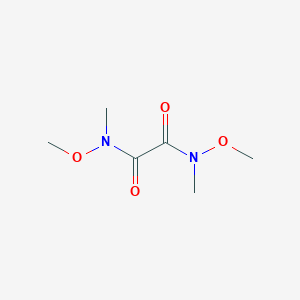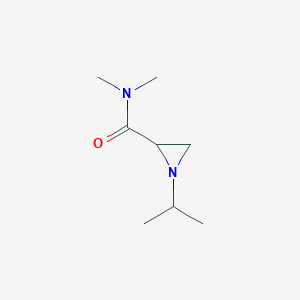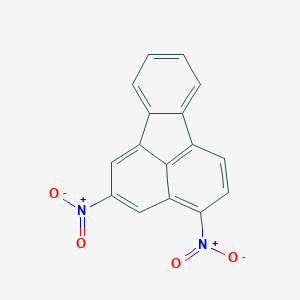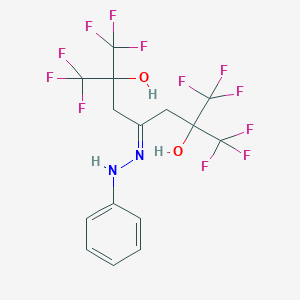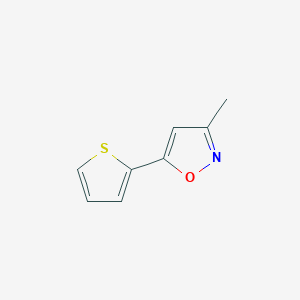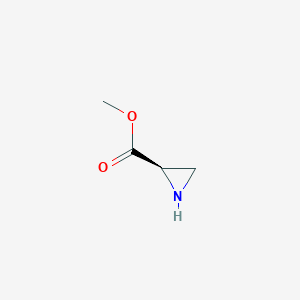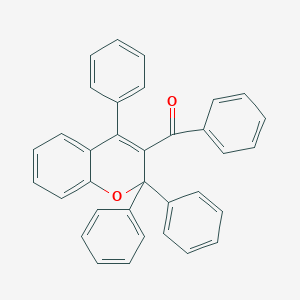
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone, also known as DPMC, is a synthetic compound that belongs to the family of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
作用機序
The mechanism of action of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of various genes that promote cell survival and proliferation. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has also been found to induce the expression of p53, a tumor suppressor gene that plays a crucial role in regulating cell cycle progression and apoptosis.
生化学的および生理学的効果
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of various enzymes that are involved in the production of ROS. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using Phenyl-(2,2,4-triphenylchromen-3-yl)methanone in lab experiments is its high purity and stability. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone is a crystalline solid that can be easily purified and stored for long periods without degradation. However, one of the limitations of using Phenyl-(2,2,4-triphenylchromen-3-yl)methanone is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on Phenyl-(2,2,4-triphenylchromen-3-yl)methanone. One of the areas of interest is the development of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone-based drugs for cancer therapy. Researchers are also exploring the potential applications of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone in material science, particularly in the development of organic light-emitting diodes (OLEDs). Additionally, there is a growing interest in the use of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone as a fluorescent probe for the detection of various biological molecules.
Conclusion:
In conclusion, Phenyl-(2,2,4-triphenylchromen-3-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been optimized over the years, and it has been extensively studied for its potential applications in medicinal chemistry. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While there are some limitations to using Phenyl-(2,2,4-triphenylchromen-3-yl)methanone in lab experiments, its potential applications make it a promising candidate for further research.
合成法
The synthesis of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone involves the reaction of 3-benzoylchromone with benzaldehyde in the presence of a base catalyst. The reaction takes place through a Knoevenagel condensation mechanism, resulting in the formation of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone as a yellow crystalline solid. The synthesis method of Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Phenyl-(2,2,4-triphenylchromen-3-yl)methanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
CAS番号 |
19725-31-6 |
|---|---|
製品名 |
Phenyl-(2,2,4-triphenylchromen-3-yl)methanone |
分子式 |
C34H24O2 |
分子量 |
464.6 g/mol |
IUPAC名 |
phenyl-(2,2,4-triphenylchromen-3-yl)methanone |
InChI |
InChI=1S/C34H24O2/c35-33(26-17-7-2-8-18-26)32-31(25-15-5-1-6-16-25)29-23-13-14-24-30(29)36-34(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
InChIキー |
BPNPQNDAJUARLM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(OC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(OC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



